molecular formula C8H5NO2 B12010889 1H-2,3-Benzoxazin-1-one CAS No. 611-31-4

1H-2,3-Benzoxazin-1-one

Cat. No.: B12010889
CAS No.: 611-31-4
M. Wt: 147.13 g/mol
InChI Key: XBBMTLDJZXQHKN-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazin-1-one is an organic compound with the molecular formula C8H5NO2. It belongs to the class of benzoxazinones, which are characterized by a benzene ring fused to an oxazine ring containing a ketone group. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2,3-Benzoxazin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-acylated anthranilic acid derivatives. The cyclization agents used include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of cyclizing agents and reaction conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-2,3-Benzoxazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • o-Aroyl Benzamides
  • 1,3-Diaryl-1,2-dihydrophthalazin-4-ones
  • 1,1,4-Triaryl-1H-2,3-benzoxazines

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1H-2,3-Benzoxazin-1-one can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form valuable products makes it a compound of significant interest in both academic and industrial research.

Properties

CAS No.

611-31-4

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

2,3-benzoxazin-1-one

InChI

InChI=1S/C8H5NO2/c10-8-7-4-2-1-3-6(7)5-9-11-8/h1-5H

InChI Key

XBBMTLDJZXQHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NOC2=O

Origin of Product

United States

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